

In-Depth Technical Guide: Physicochemical Properties of 3-(Pyridin-3-yl)benzoic Acid

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Compound of Interest

Compound Name: 3-(Pyridin-3-yl)benzoic acid

Cat. No.: B1304821

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **3-(Pyridin-3-yl)benzoic acid**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes available experimental and computational data, details relevant experimental protocols, and provides visual workflows to aid in the understanding and application of this compound in research and development settings.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The following tables summarize the available data for **3-(Pyridin-3-yl)benzoic acid**.

Table 1: General and Physical Properties

Property	Value	Data Type	Reference
Molecular Formula	C ₁₂ H ₉ NO ₂	Experimental	[1] [2]
Molar Mass	199.21 g/mol	Experimental	[1]
Melting Point	202-205.5 °C	Experimental	[3]
Appearance	White to off-white solid	Experimental	[1] [3]
Boiling Point	420.1 ± 28.0 °C	Predicted	[3]
Density	1.241 ± 0.06 g/cm ³	Predicted	[3]

Table 2: Solubility and Partitioning Properties

Property	Value	Data Type	Reference
Aqueous Solubility	1.7 g/L (at 25 °C)	Experimental (unverified)	[1]
logP (Octanol/Water)	2.4468	Predicted	[2]

Table 3: Ionization and Surface Properties

Property	Value	Data Type	Reference
pKa	3.78 ± 0.10	Predicted	[3]
Topological Polar Surface Area (TPSA)	50.19 Å ²	Predicted	[2]
Hydrogen Bond Donor Count	1	Predicted	[2]
Hydrogen Bond Acceptor Count	2	Predicted	[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying physicochemical data. The following sections outline standard experimental protocols for determining key properties of **3-(Pyridin-3-yl)benzoic acid**.

Synthesis of 3-(Pyridin-3-yl)benzoic Acid (Suzuki Coupling)

A common method for the synthesis of **3-(Pyridin-3-yl)benzoic acid** is the Suzuki coupling reaction.

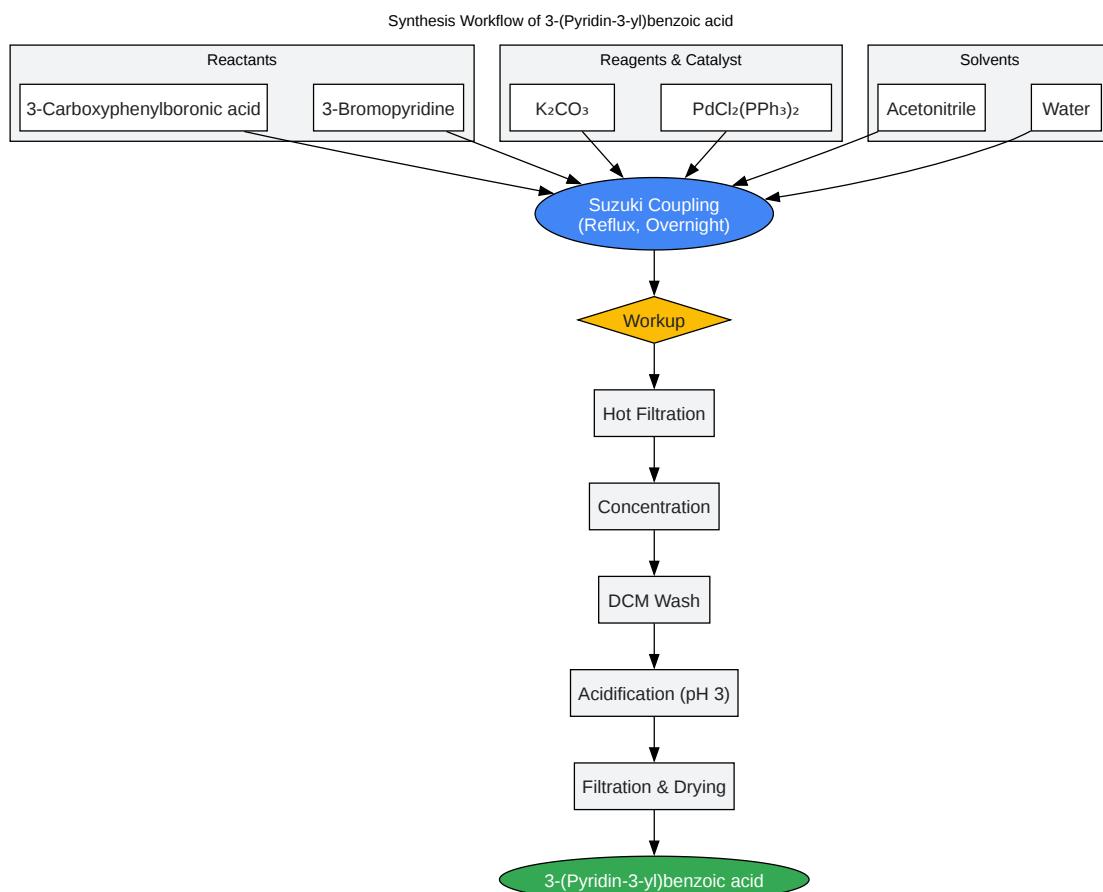
Materials:

- 3-Carboxyphenylboronic acid
- 3-Bromopyridine
- Potassium carbonate (K_2CO_3)
- Bis(triphenylphosphine)palladium(II) chloride [$PdCl_2(PPh_3)_2$]
- Acetonitrile (ACN)
- Water (H_2O)
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)

Procedure:

- Dissolve 3-carboxyphenylboronic acid and 3-bromopyridine in a 1:1 mixture of acetonitrile and water.
- Add potassium carbonate and bis(triphenylphosphine)palladium(II) chloride to the mixture.
- Heat the reaction mixture to reflux and stir overnight.

- After the reaction is complete, filter the hot suspension and concentrate the filtrate to half its original volume.
- Wash the concentrated aqueous phase with dichloromethane.
- Adjust the pH of the aqueous phase to 3 with 1 M hydrochloric acid to precipitate the product.
- Filter the solid, wash with water, and dry under vacuum to yield **3-(Pyridin-3-yl)benzoic acid.**^[3]

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Caption: Suzuki coupling synthesis of **3-(Pyridin-3-yl)benzoic acid**.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

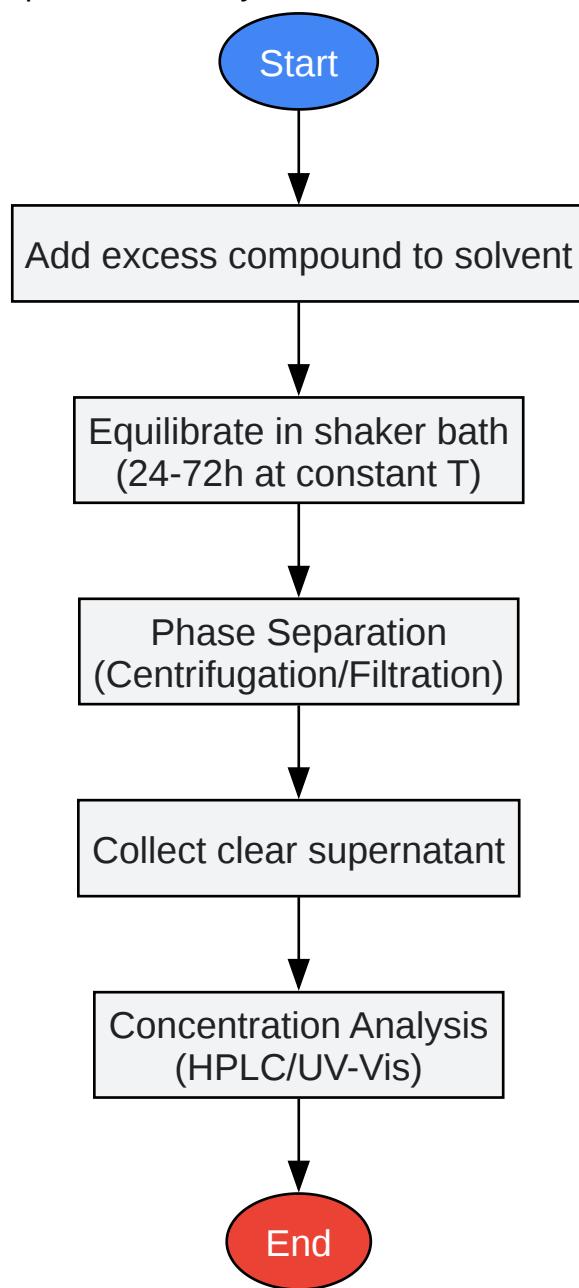
Materials:

- **3-(Pyridin-3-yl)benzoic acid**
- Purified water (or buffer of desired pH)
- Thermostatically controlled shaker
- Centrifuge
- Analytical balance
- HPLC or UV-Vis spectrophotometer

Procedure:

- Add an excess amount of **3-(Pyridin-3-yl)benzoic acid** to a known volume of water or buffer in a sealed container.
- Agitate the container in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).
- After equilibration, allow the suspension to settle.
- Separate the undissolved solid from the saturated solution by centrifugation or filtration.
- Carefully remove an aliquot of the clear supernatant.
- Determine the concentration of the dissolved compound in the aliquot using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
- Perform the experiment in triplicate to ensure accuracy.

Aqueous Solubility Determination Workflow

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Caption: Shake-flask method for aqueous solubility determination.

Determination of pKa (Potentiometric Titration)

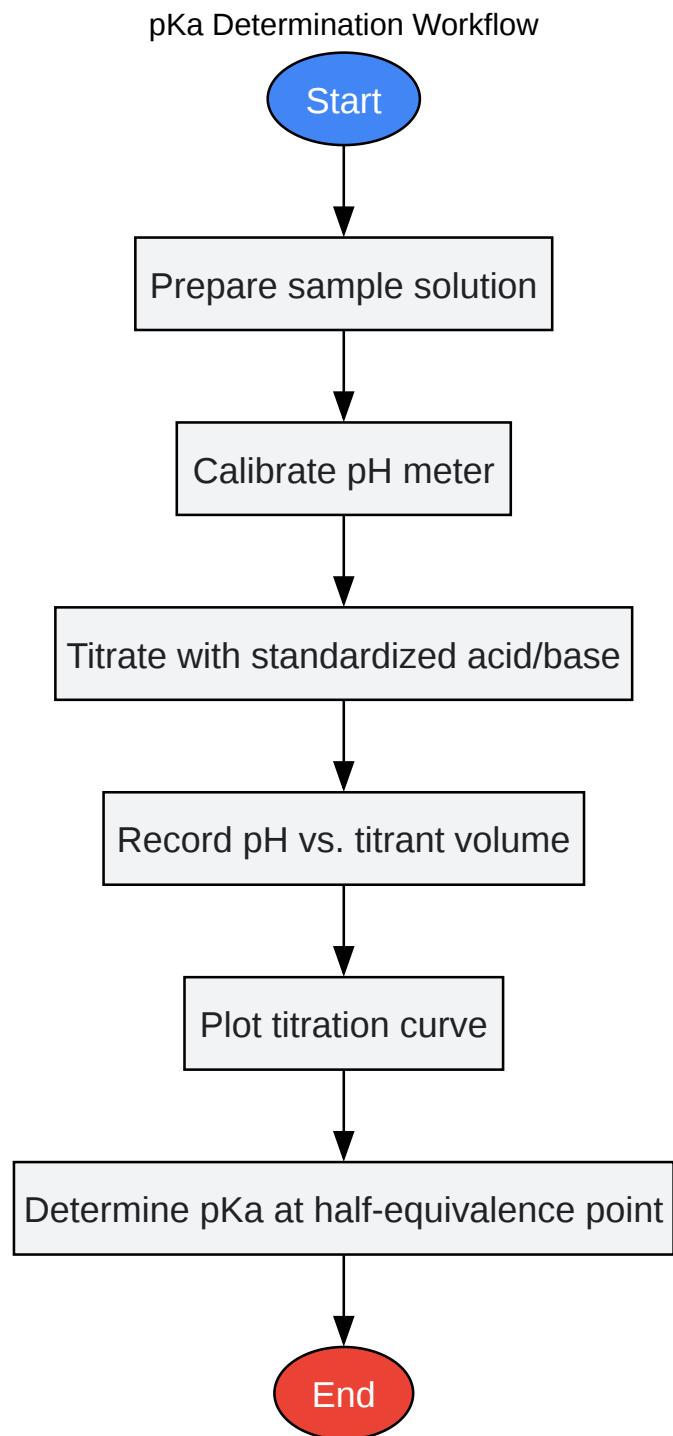
Potentiometric titration is a precise method for determining the dissociation constant (pKa) of an ionizable compound.

Materials:

- **3-(Pyridin-3-yl)benzoic acid**
- Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- Burette
- Inert gas (e.g., nitrogen)

Procedure:

- Dissolve a precisely weighed amount of **3-(Pyridin-3-yl)benzoic acid** in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
- Purge the solution with an inert gas to remove dissolved carbon dioxide.
- Immerse the calibrated pH electrode in the solution and monitor the initial pH.
- Titrate the solution with a standardized titrant (e.g., NaOH for an acidic compound). Add the titrant in small, precise increments.
- Record the pH value after each addition, allowing the reading to stabilize.
- Continue the titration past the equivalence point.
- Plot the pH versus the volume of titrant added to generate a titration curve.
- The pKa can be determined from the pH at the half-equivalence point.



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Caption: Potentiometric titration workflow for pKa determination.

Determination of logP (Shake-Flask Method)

The shake-flask method is also the traditional and most reliable method for measuring the partition coefficient (logP).

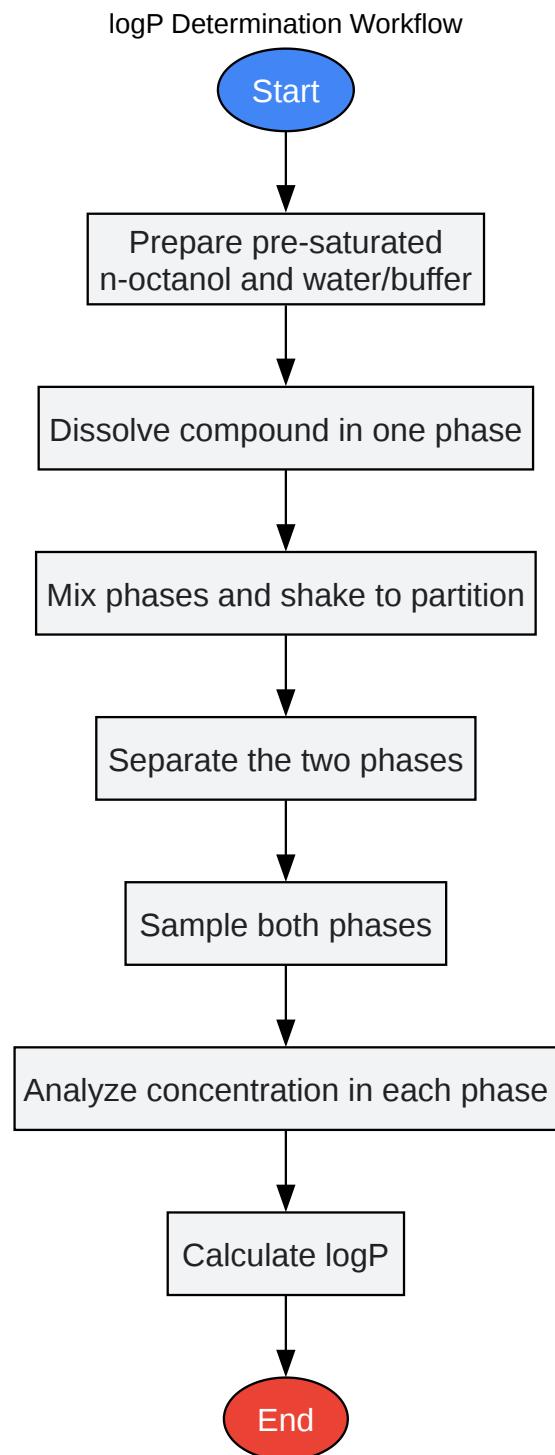
Materials:

- **3-(Pyridin-3-yl)benzoic acid**
- n-Octanol (pre-saturated with water)
- Water or buffer (pre-saturated with n-octanol)
- Separatory funnel or vials
- Shaker or vortex mixer
- Centrifuge
- Analytical instrumentation (e.g., HPLC, UV-Vis)

Procedure:

- Prepare pre-saturated solvents by shaking n-octanol and water/buffer together for 24 hours and then allowing the phases to separate.
- Dissolve a small amount of **3-(Pyridin-3-yl)benzoic acid** in one of the phases (usually the one in which it is more soluble).
- Add a known volume of this solution to a known volume of the other phase in a separatory funnel or vial.
- Shake the mixture vigorously for a set period to allow for partitioning between the two phases.
- Allow the two phases to separate completely, using a centrifuge if necessary to break up emulsions.
- Carefully sample a known volume from both the n-octanol and the aqueous phases.

- Determine the concentration of the compound in each phase using a suitable analytical method.
- Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.



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Caption: Shake-flask method for logP determination.

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